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Compound of Interest

Compound Name: 3,5-Dimethyl-4-phenylisoxazole

Cat. No.: B1366559

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 3,5-
Dimethyl-4-phenylisoxazole, a heterocyclic compound of interest in medicinal chemistry. This
document details the expected spectroscopic characteristics, a plausible experimental protocol
for its synthesis and analysis, and insights into its potential biological relevance.

Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 3,5-Dimethyl-4-
phenylisoxazole. This data is compiled based on typical values for isoxazole derivatives and
related compounds, as specific experimental data for this exact molecule is not readily
available in the public domain.

Table 1: Nuclear Magnetic Resonance (NMR) Data
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Chemical Shift - .
Nucleus Solvent Multiplicity Assignment
(9) ppm
IH NMR CDCIs ~7.40-7.20 Phenyl-H
~2.40 S 3-CHs
~2.20 S 5-CHs
13C NMR CDCIs ~168 C5
~160 S C3
Phenyl C
~130 S
(quaternary)
~129 S Phenyl CH
~128 s Phenyl CH
~115 S C4
~12 S 3-CHs
~10 S 5-CHs

Table 2: Infrared (IR) Spectroscopy Data

Expected Wavenumber

Vibrational Mode Intensity
(cm~1)
C-H stretching (Aromatic) 3100-3000 Medium
C-H stretching (Aliphatic) 3000-2850 Medium
C=N stretching (Isoxazole ring)  1650-1630 Medium
C=C stretching (Aromatic &
1600-1450 Strong
Isoxazole)
N-O stretching 1450-1380 Strong
C-O stretching 1260-1200 Strong
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Table 3: Mass Spectrometry (MS) Data

Technique Parameter Expected Value
Electron lonization (EI) [M]* (Molecular lon) m/z 173.08
Major Fragments m/z 130, 103, 77

Experimental Protocols
Synthesis of 3,5-Dimethyl-4-phenylisoxazole

This protocol describes a plausible method for the synthesis of 3,5-Dimethyl-4-
phenylisoxazole based on the well-established synthesis of isoxazoles from B-dicarbonyl
compounds.

Materials:

e 3-Phenyl-2,4-pentanedione

o Hydroxylamine hydrochloride

e Sodium acetate

o Ethanol

o Water

o Diethyl ether

e Anhydrous magnesium sulfate

o Standard laboratory glassware and reflux apparatus
Procedure:

 In a round-bottom flask, dissolve 3-phenyl-2,4-pentanedione (1 equivalent) in ethanol.
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e Add a solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5
equivalents) in water to the flask.

» Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-
layer chromatography (TLC).

» After completion, cool the reaction mixture to room temperature and remove the ethanol
under reduced pressure.

o Extract the aqueous residue with diethyl ether (3 x 50 mL).

o Combine the organic layers and wash with brine, then dry over anhydrous magnesium
sulfate.

» Filter and concentrate the organic phase to yield the crude product.

 Purify the crude product by column chromatography on silica gel using a hexane/ethyl
acetate gradient to obtain pure 3,5-Dimethyl-4-phenylisoxazole.

Spectroscopic Analysis

Instrumentation:

o NMR: Bruker Avance 400 MHz spectrometer (or equivalent)

e |IR: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with ATR accessory
e MS: Agilent 7890B GC coupled to a 5977A MSD (or equivalent)

Procedures:

e 1H and 3C NMR: Dissolve a small sample of the purified product in deuterated chloroform
(CDCIls) and record the spectra.

e IR: Place a small amount of the purified product directly on the ATR crystal and record the
spectrum.
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o MS: Dissolve a dilute solution of the purified product in a suitable solvent and inject it into the
GC-MS system.

Visualization of Experimental Workflow and

Biological Context
Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of
3,5-Dimethyl-4-phenylisoxazole.
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Synthesis and Spectroscopic Analysis Workflow.

Biological Context: BRD4 Signaling Pathway

Derivatives of 3,5-dimethylisoxazole have been identified as potent inhibitors of Bromodomain-
containing protein 4 (BRD4), a key epigenetic reader involved in the regulation of gene
transcription.[1][2] BRD4 plays a crucial role in cancer by promoting the expression of
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oncogenes such as c-Myc. The following diagram illustrates a simplified signaling pathway
involving BRDA4.
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Simplified BRD4 Signaling Pathway and Inhibition.

Conclusion
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This technical guide provides a foundational understanding of the spectroscopic properties of
3,5-Dimethyl-4-phenylisoxazole. While specific experimental data remains to be published,
the provided information, based on sound chemical principles and data from related structures,
offers a robust framework for researchers in the field. The outlined synthetic and analytical
protocols provide a clear path for the preparation and characterization of this compound.
Furthermore, the exploration of its potential role as a BRD4 inhibitor highlights its relevance in
the context of modern drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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